

Preparing PF-00337210 for In Vivo Administration: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and in vivo administration of PF-00337210, a potent and selective oral inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The following information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacodynamics of this compound.

Physicochemical and Pharmacokinetic Properties

A comprehensive understanding of the physicochemical and pharmacokinetic properties of PF-00337210 is essential for proper formulation and dose selection. The available data are summarized in the table below.

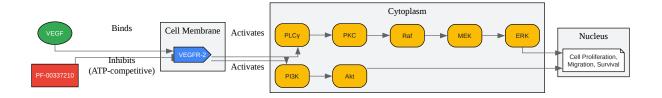


Property	Value	Reference
Molecular Weight	437.48 g/mol	N/A
Solubility	Soluble in DMSO	[1][2]
Mechanism of Action	ATP-competitive inhibitor of VEGFR-2	[3][4]
Potency (IC50)	VEGFR-2: 0.87 ± 0.11 nM (human), 0.83 ± 0.29 nM (murine)	[3]
KIT: 9.6 ± 3.4 nM	[3]	
CSF1-R: 13 ± 3 nM	[3]	_
PDGFR-α: 11 ± 1 nM	[3]	_
PDGFR-β: 29 ± 8 nM	[3]	
In Vivo Clearance	Rat: 13 mL/min/kg	[3]
Dog: 22 mL/min/kg	[3]	
Monkey: 25 mL/min/kg	[3]	_
Oral Bioavailability	Rat: >80%	[3]
Dog: >30%	[3]	
Human Dosing (Phase I)	0.67–9 mg Once Daily (QD), 4–6 mg Twice Daily (BID)	[5]

VEGFR-2 Signaling Pathway

PF-00337210 exerts its anti-angiogenic and anti-tumor effects by inhibiting the VEGFR-2 signaling pathway. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. PF-00337210, as an ATP-competitive inhibitor, blocks this initial phosphorylation step.





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Caption: VEGFR-2 signaling pathway and the inhibitory action of PF-00337210.

Experimental ProtocolsPreparation of PF-00337210 for Oral Gavage in Mice

This protocol describes the preparation of a PF-00337210 formulation suitable for oral administration in preclinical mouse models, such as xenograft studies.[6][7][8]

Materials:

- PF-00337210 powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300), sterile
- Tween-80, sterile
- Sterile saline (0.9% NaCl) or sterile water
- Sterile microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath (optional)



Protocol:

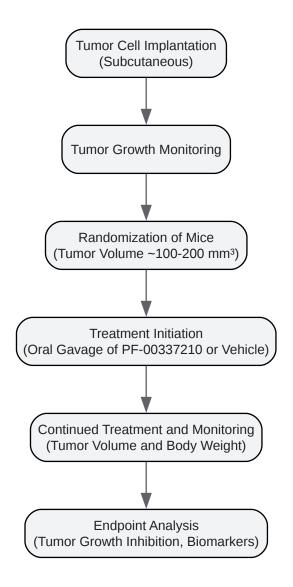
- Calculate the required amount of PF-00337210: Based on the desired dose (e.g., mg/kg)
 and the number and weight of the mice, calculate the total amount of PF-00337210 needed.
- Prepare the vehicle solution: A common vehicle for oral administration of hydrophobic compounds is a mixture of DMSO, PEG300, Tween-80, and saline. A typical formulation is:
 - 10% DMSO
 - 40% PEG300
 - 5% Tween-80
 - 45% sterile saline or water
 - Note: The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.
- Dissolve PF-00337210 in DMSO: In a sterile microcentrifuge tube, add the calculated amount of PF-00337210 powder. Add the required volume of DMSO to achieve a 10% final concentration in the total volume of the formulation. Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.
- Add PEG300: Add the required volume of PEG300 to the DMSO/PF-00337210 solution.
 Vortex until the solution is homogeneous.
- Add Tween-80: Add the required volume of Tween-80 and vortex to mix.
- Add saline or water: Slowly add the sterile saline or water to the mixture while vortexing to bring the formulation to the final volume. This should result in a clear solution. If precipitation occurs, adjustments to the vehicle composition may be necessary.
- Administration: Administer the prepared formulation to mice via oral gavage at the desired dose and schedule.

In Vivo Efficacy Study in a Mouse Xenograft Model



This protocol outlines a general workflow for evaluating the anti-tumor efficacy of PF-00337210 in a subcutaneous xenograft mouse model.[6][9]

Experimental Workflow:



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Caption: General workflow for an in vivo efficacy study of PF-00337210.

Detailed Protocol:

• Cell Culture and Implantation:



- Culture a suitable human cancer cell line (e.g., MV522 human colon carcinoma) in appropriate media.[3]
- Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
- Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD-scid IL2Rgammanull mice).[6]
- · Tumor Growth and Randomization:
 - Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
 - Calculate tumor volume using the formula: (Length x Width²) / 2.
 - When tumors reach a mean volume of approximately 100-200 mm³, randomize mice into treatment and control groups.[6]
- Dosing and Administration:
 - Prepare the PF-00337210 formulation and vehicle control as described in Protocol 3.1.
 - Administer the treatment or vehicle daily or twice daily via oral gavage. Dosing regimens can be guided by preclinical data, which suggest an efficacious free concentration of less than 0.3 nM.[3]
- Monitoring and Endpoint:
 - Continue to monitor tumor volume and animal body weight throughout the study.
 - At the end of the study, euthanize the animals and excise the tumors for further analysis.
 - Calculate the tumor growth inhibition (TGI) and perform statistical analysis.
 - Tumor tissue can be used for biomarker analysis, such as assessing microvessel density or the phosphorylation status of VEGFR-2.[3]

Safety and Handling



Researchers should handle PF-00337210 in accordance with standard laboratory safety procedures for chemical compounds. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All waste materials should be disposed of according to institutional guidelines. When preparing formulations, work in a well-ventilated area or a chemical fume hood.

Disclaimer: These protocols are intended as a guide and may require optimization based on the specific experimental conditions and animal models used. Researchers should consult relevant literature and adhere to all institutional and national guidelines for animal care and use.

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